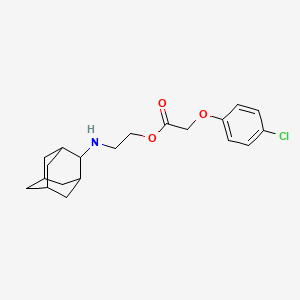
3-butoxy-N-(5-chloro-2-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-butoxy-N-(5-chloro-2-methylphenyl)benzamide, also known as BCTC, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. It was first synthesized in 2002 and has since been the subject of numerous scientific investigations. BCTC is known for its ability to selectively block the function of a specific ion channel in the body, making it a promising candidate for the treatment of various conditions.
作用機序
3-butoxy-N-(5-chloro-2-methylphenyl)benzamide works by selectively blocking the function of the TRPA1 ion channel. This channel is involved in the perception of pain, as well as other physiological processes such as temperature regulation and inflammation. By blocking this channel, this compound is able to reduce pain and inflammation in animal models.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its pain-relieving properties, this compound has been shown to reduce inflammation and lower body temperature in animal models. These effects are likely due to the selective blocking of the TRPA1 ion channel.
実験室実験の利点と制限
One advantage of using 3-butoxy-N-(5-chloro-2-methylphenyl)benzamide in lab experiments is its selective blocking of the TRPA1 ion channel. This allows researchers to study the specific effects of blocking this channel without affecting other physiological processes. However, one limitation of using this compound is its relatively low potency compared to other TRPA1 channel blockers. This can make it difficult to achieve the desired level of channel blockade in some experiments.
将来の方向性
There are several potential future directions for research on 3-butoxy-N-(5-chloro-2-methylphenyl)benzamide. One area of interest is in the development of more potent TRPA1 channel blockers based on the structure of this compound. Another area of interest is in the use of this compound in combination with other pain-relieving agents to enhance its effectiveness. Additionally, further research is needed to fully understand the long-term effects of this compound on the body and its potential for use in clinical settings.
合成法
The synthesis of 3-butoxy-N-(5-chloro-2-methylphenyl)benzamide involves several steps. The starting material is 5-chloro-2-methylaniline, which is converted to the corresponding amide using butyric anhydride. The resulting amide is then reacted with 4-bromobenzoyl chloride to form this compound. The overall yield of this process is around 20%, making it a relatively efficient method for producing this compound.
科学的研究の応用
3-butoxy-N-(5-chloro-2-methylphenyl)benzamide has been studied extensively for its potential as a therapeutic agent. One of the most promising applications of this compound is in the treatment of chronic pain. This compound is known to selectively block the function of the TRPA1 ion channel, which is involved in the perception of pain. By blocking this channel, this compound has been shown to reduce pain in animal models of chronic pain.
特性
IUPAC Name |
3-butoxy-N-(5-chloro-2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-3-4-10-22-16-7-5-6-14(11-16)18(21)20-17-12-15(19)9-8-13(17)2/h5-9,11-12H,3-4,10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXJEBNUBXWOIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B5218528.png)
![1-(diphenylmethyl)-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5218533.png)
![2-(3-{[ethyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]methyl}phenoxy)ethanol](/img/structure/B5218537.png)





![N-(3,4-dimethylphenyl)-2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5218565.png)
![ethyl 2-[({[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5218572.png)


![2-(4-hydroxybutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5218615.png)
![2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5218624.png)